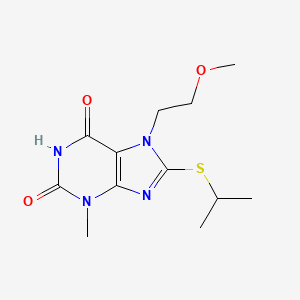

8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.

Properties

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-7(2)20-12-13-9-8(16(12)5-6-19-4)10(17)14-11(18)15(9)3/h7H,5-6H2,1-4H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLLZNCGPDGWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the purine core, followed by the introduction of the isopropylthio, methoxyethyl, and methyl groups through various substitution reactions. Industrial production methods would likely optimize these steps for efficiency and yield, potentially involving catalytic processes and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: It may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the purine ring or the substituent groups.

Substitution: The isopropylthio and methoxyethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: As a model compound for studying purine derivatives and their reactivity.

Biology: Investigating its effects on cellular processes and potential as a biochemical tool.

Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Industry: Its unique chemical properties may make it useful in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. It may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

- 8-(methylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 8-(isopropylthio)-7-(ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione The uniqueness of 8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and its molecular weight of approximately 312.39 g/mol. The compound features a purine base modified with an isopropylthio group and a methoxyethyl side chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and receptor interactions. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, particularly those related to nucleotide metabolism.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes such as adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition could lead to increased levels of adenosine, a molecule known for its immunosuppressive properties and ability to regulate blood flow.

- Receptor Interaction : The compound may also interact with adenosine receptors (A1, A2A, A2B, A3), which are involved in various physiological processes including inflammation and neurotransmission. This interaction could potentially lead to therapeutic effects in conditions such as asthma or cardiovascular diseases.

Pharmacological Studies

Recent pharmacological studies have highlighted the following biological activities:

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in immune cells.

- Cytotoxicity Against Cancer Cells : Certain studies have reported that the compound induces cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology.

Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages showed that treatment with 8-(isopropylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione significantly reduced the levels of TNF-alpha and IL-6 cytokines. This suggests a potential use in treating inflammatory diseases.

Study 2: Anticancer Activity

In a comparative study involving several derivatives of purine compounds, this specific compound exhibited a higher cytotoxic effect on human breast cancer cells (MCF-7) compared to standard chemotherapy agents. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Enzyme Inhibition | Adenosine deaminase inhibition | [Study on enzyme interactions] |

| Anti-inflammatory | Reduced cytokine production | [Inflammation study] |

| Cytotoxicity | Induced apoptosis in cancer cells | [Cancer research study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.